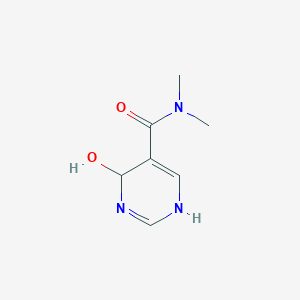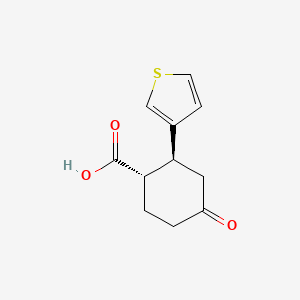
3,5,6-Trimethyl-1,2,3,6-tetrahydropyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,6-Trimethyl-1,2,3,6-tetrahydropyrazine is a heterocyclic organic compound with a unique structure that includes a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-Trimethyl-1,2,3,6-tetrahydropyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-butanedione with ammonia or primary amines, followed by cyclization to form the pyrazine ring. The reaction conditions often require specific temperatures and catalysts to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: 3,5,6-Trimethyl-1,2,3,6-tetrahydropyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into different tetrahydropyrazine derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
3,5,6-Trimethyl-1,2,3,6-tetrahydropyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5,6-Trimethyl-1,2,3,6-tetrahydropyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydropyrazine
- 1,2,3,6-Tetrahydropyridine
- 2,3,4,5-Tetrahydropyridine
Comparison: 3,5,6-Trimethyl-1,2,3,6-tetrahydropyrazine is unique due to its specific substitution pattern and the presence of three methyl groups. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other tetrahydropyrazine and tetrahydropyridine derivatives.
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3,5,6-trimethyl-1,2,3,6-tetrahydropyrazine |
InChI |
InChI=1S/C7H14N2/c1-5-4-8-6(2)7(3)9-5/h5-6,8H,4H2,1-3H3 |
InChI Key |
QUCNADLLYRLLCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(C(=N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl ((3aR,8R,8aR)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrol-8-yl)carbamate](/img/structure/B13113218.png)

![2,5-Bis(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13113230.png)









